molecular formula C16H33Br B597055 1-Bromohexadecane-1,1,2,2-d4 CAS No. 1219805-65-8

1-Bromohexadecane-1,1,2,2-d4

Cat. No.: B597055
CAS No.: 1219805-65-8
M. Wt: 309.368
InChI Key: HNTGIJLWHDPAFN-ONNKGWAKSA-N
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Description

1-Bromohexadecane-1,1,2,2-d4 is a deuterated derivative of 1-Bromohexadecane, where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromohexadecane-1,1,2,2-d4 can be synthesized through the bromination of hexadecanol. The process involves the following steps:

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions, where hexadecanol is treated with bromine in the presence of a catalyst. The reaction is controlled at elevated temperatures to ensure complete substitution and high yield .

Chemical Reactions Analysis

Types of Reactions: 1-Bromohexadecane-1,1,2,2-d4 primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions include:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.

Major Products:

    Hexadecanol: Formed through nucleophilic substitution.

    Hexadecene: Formed through elimination reactions.

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

1-bromo-1,1,2,2-tetradeuteriohexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3/i15D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTGIJLWHDPAFN-ONNKGWAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCCCCCC)C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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